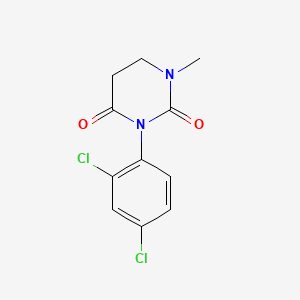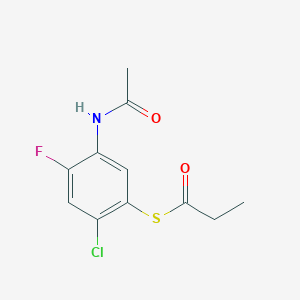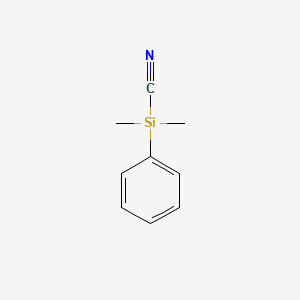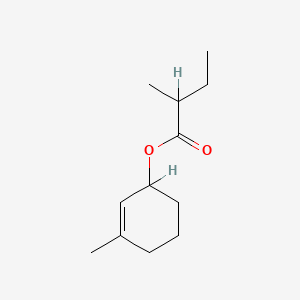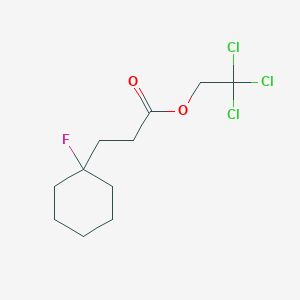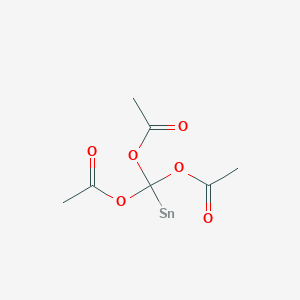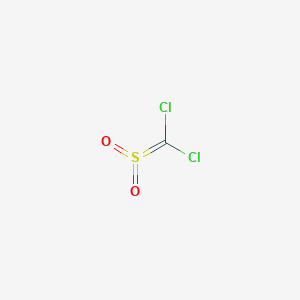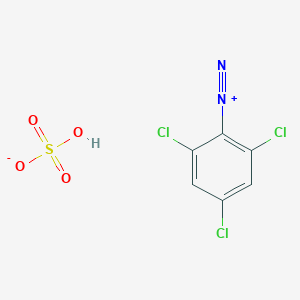
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate is an aromatic diazonium salt derived from 2,4,6-trichlorobenzene Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 2,4,6-trichloroaniline. The process begins with the nitration of 1,3,5-trichlorobenzene to form 2,4,6-trichloronitrobenzene, which is then reduced to 2,4,6-trichloroaniline. The diazotization reaction is carried out by treating 2,4,6-trichloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of sulfuric acid to yield the diazonium salt .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves continuous flow processes to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of decomposition and ensuring high yields.
化学反応の分析
Types of Reactions
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions
Coupling Reactions: The diazonium salt can couple with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines in basic conditions are typical reagents.
Major Products
科学的研究の応用
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate has several applications in scientific research:
作用機序
The mechanism of action of 2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
類似化合物との比較
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate can be compared with other diazonium salts such as:
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,4-Dichlorobenzenediazonium chloride
Uniqueness
The presence of three chlorine atoms on the benzene ring in this compound imparts unique reactivity and selectivity in substitution and coupling reactions compared to other diazonium salts .
Similar Compounds
- Benzenediazonium chloride : Commonly used in azo dye synthesis .
- 4-Nitrobenzenediazonium tetrafluoroborate : Known for its use in electrophilic aromatic substitution reactions .
- 2,4-Dichlorobenzenediazonium chloride : Similar in structure but with different reactivity due to the absence of one chlorine atom .
特性
CAS番号 |
98213-13-9 |
|---|---|
分子式 |
C6H3Cl3N2O4S |
分子量 |
305.5 g/mol |
IUPAC名 |
hydrogen sulfate;2,4,6-trichlorobenzenediazonium |
InChI |
InChI=1S/C6H2Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2H;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
WHZFSDFHJQEIIH-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


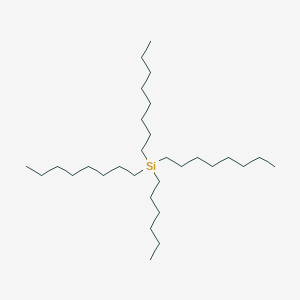
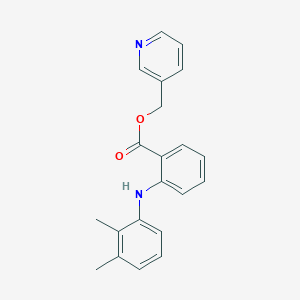
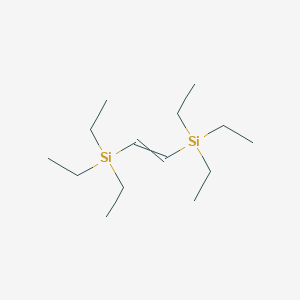
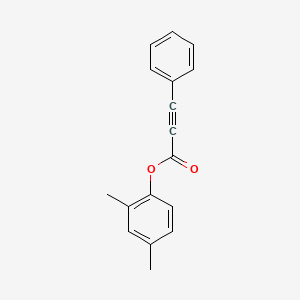
![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
